7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol is a hydroxyquinoline.
Scientific Research Applications
Antimicrobial Activity
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol and related compounds have been studied for their antimicrobial properties. Patel and Vohra (2006) synthesized a derivative, 5-(4-methyl piperazinyl methylene)-8-quinolinol (MPQ), and tested its metal chelates for antimicrobial activity (Patel & Vohra, 2006). Segawa et al. (1995) also synthesized derivatives with antibacterial properties, noting that certain structural changes improved in vivo antibacterial activity (Segawa et al., 1995).
Corrosion Inhibition
El Faydy et al. (2020) explored the use of 7-alkyl-8-Hydroxyquinolines, similar in structure to the compound , as corrosion inhibiting additives for steel in acidic environments. They found these compounds to significantly improve anti-corrosion properties (El Faydy et al., 2020).
Anti-Tumor Activity
Derivatives of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol have been synthesized for potential use in cancer therapy. Liu et al. (2019) synthesized 7-fluoro-4-(1-piperazinyl) quinolines and evaluated their anti-tumor activity in vitro, finding some compounds to exhibit significant potential as cancer therapy agents (Liu et al., 2019).
Interaction with MDM2-p53
Lu et al. (2006) discovered a derivative of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol as a novel inhibitor of the MDM2-p53 interaction in cancer cells. This compound could potentially serve as a new class of non-peptide inhibitors for targeting the MDM2-p53 interaction, which is crucial in the development of certain cancers (Lu et al., 2006).
Antileishmanial Activity
Johnson and Werbel (1983) conducted research on 8-quinolinamine derivatives, including compounds structurally similar to 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol, for their antileishmanial activity. They aimed to develop more potent and less toxic antileishmanial agents (Johnson & Werbel, 1983).
Neuroleptic Properties
Banno et al. (1988) synthesized ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives, which included structures similar to the queried compound. They tested these derivatives for anti-methamphetamine and anti-epinephrine activities, identifying potential neuroleptic drug candidates (Banno et al., 1988).
properties
Product Name |
7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol |
---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
7-[(4-methylpiperazin-1-yl)methyl]-5-(phenylmethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H27N3O2/c1-25-10-12-26(13-11-25)15-19-14-20(17-28-16-18-6-3-2-4-7-18)21-8-5-9-24-22(21)23(19)27/h2-9,14,27H,10-13,15-17H2,1H3 |
InChI Key |
VYDKIYBONPPDRB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.